Unveiling the Molecular Architecture: A Technical Guide to the Structural Analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
Unveiling the Molecular Architecture: A Technical Guide to the Structural Analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive framework for the molecular structure analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present a series of analytical techniques but to also provide the underlying scientific rationale, ensuring a robust and validated approach to its complete structural elucidation.
Introduction: The Significance of Structural Precision
2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, with the molecular formula C₁₄H₉ClFN and a molecular weight of 245.68 g/mol , presents a unique combination of chemical functionalities that are prevalent in pharmacologically active agents.[1] The presence of a chlorinated and a fluorinated phenyl ring linked to a benzonitrile core suggests potential applications where molecular shape, electronic distribution, and intermolecular interactions are critical determinants of biological activity or material properties. An unambiguous determination of its three-dimensional structure is therefore paramount for understanding its function and for rational drug design.
This guide will detail a multi-pronged analytical workflow, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), complemented by computational modeling to provide a holistic understanding of the molecule's structure.
Section 1: Definitive Solid-State Structure by Single-Crystal X-ray Crystallography
The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.[2][3][4] This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The Rationale Behind Crystallography
For a molecule like 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, X-ray crystallography will definitively establish the relative orientation of the two aromatic rings, including the dihedral angle between them. This is crucial as the overall shape of the molecule will dictate its ability to fit into a biological target's binding site. Furthermore, the crystal packing will reveal the nature of intermolecular interactions, such as π-π stacking or halogen bonding, which can influence its physical properties like solubility and melting point.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of suitable quality (typically >0.1 mm in all dimensions).[5][6][7]
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods for small molecules to generate an initial electron density map.[6]
-
A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.
-
The workflow for single-crystal X-ray diffraction is depicted below:
Section 2: Elucidating the Molecular Framework in Solution by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution, providing information about the chemical environment of each nucleus and the connectivity between them.[9][10][11]
The Power of a Multi-dimensional NMR Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile.
Experimental Protocols: A Step-by-Step Guide to NMR Analysis[12]
-
¹H NMR Spectroscopy:
-
Provides information on the number of different types of protons and their chemical environment.
-
The integration of the signals reveals the relative number of protons of each type.
-
The splitting patterns (multiplicity) indicate the number of neighboring protons.
-
-
¹³C NMR Spectroscopy:
-
Indicates the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[12][14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[12][13][15]
-
The logical flow of NMR data interpretation is as follows:
| Expected ¹H and ¹³C NMR Data Summary |
| ¹H NMR: Signals are expected in the aromatic region (around 7-8 ppm) and a singlet for the methyl group (around 2-2.5 ppm). The splitting patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The nitrile carbon will appear around 115-120 ppm, and the methyl carbon will be upfield (around 15-25 ppm). |
Section 3: Confirmation of Molecular Weight and Fragmentation by Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural features.[16]
Rationale for Complementary Ionization Techniques
Employing both "hard" and "soft" ionization techniques provides a more complete picture.
-
Electron Ionization (EI): This is a high-energy ("hard") ionization method that causes extensive fragmentation.[17][18][19] The resulting fragmentation pattern is a fingerprint of the molecule and can be used to identify structural motifs. For 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, the presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[20][21]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ with minimal fragmentation.[22] This is particularly useful for confirming the molecular weight of the compound.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for ESI or after separation by gas chromatography (GC-MS) for EI.
-
Ionization: The sample is ionized using either EI or ESI.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
| Expected Mass Spectrometry Data |
| Molecular Ion (M⁺): m/z = 245 (for ³⁵Cl) and 247 (for ³⁷Cl) in a roughly 3:1 ratio. |
| Key Fragments (EI): Loss of Cl, CN, and cleavage of the bond between the two aromatic rings are expected fragmentation pathways. |
Section 4: Computational Modeling for Structural Refinement and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the molecule's geometry, electronic properties, and predicted spectroscopic data.[23][24][25][26]
The Synergy of Theory and Experiment
DFT calculations can be used to:
-
Optimize the molecular geometry: This provides a theoretical structure that can be compared with the experimental X-ray structure.
-
Predict NMR and IR spectra: Comparing calculated spectra with experimental data can aid in the assignment of signals.[27][28]
-
Analyze electronic properties: The distribution of electron density and the molecular electrostatic potential can provide insights into the molecule's reactivity and intermolecular interactions.
Protocol for DFT Calculations
-
Model Building: The 2D structure of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile is drawn in a molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).[29][30][31]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.
-
NMR and Other Property Calculations: NMR chemical shifts and other electronic properties are calculated at the optimized geometry.
Section 5: Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice, based on the electron distribution of the molecule.[32][33][34][35]
Visualizing the Crystal Packing Forces
By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions (e.g., H···H, C···H, N···H) and their relative contributions to the overall crystal packing.[33][34] This analysis provides a deeper understanding of the forces that govern the solid-state architecture of the molecule.
Conclusion: A Holistic and Validated Structural Elucidation
The comprehensive structural analysis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile requires an integrated approach that leverages the strengths of multiple analytical techniques. By combining the definitive solid-state structure from X-ray crystallography with the detailed solution-state connectivity from NMR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous picture of the molecule's architecture can be achieved. Computational modeling and Hirshfeld surface analysis further enrich this understanding by providing theoretical validation and insights into the molecule's electronic properties and intermolecular interactions. This robust, self-validating workflow ensures the highest level of scientific integrity and provides the foundational knowledge necessary for the rational development of this compound in its intended applications.
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